
5-Tert-butyl-1H-pyrazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-1H-pyrazole-3,4-diamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
5-Tert-butyl-1H-pyrazole-3,4-diamine works by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases are involved in the regulation of immune cell function and the growth of cancer cells. By inhibiting these kinases, 5-Tert-butyl-1H-pyrazole-3,4-diamine can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
5-Tert-butyl-1H-pyrazole-3,4-diamine has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of autoimmune disorders, and to inhibit the growth of cancer cells in vitro and in animal models. In addition, 5-Tert-butyl-1H-pyrazole-3,4-diamine has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Tert-butyl-1H-pyrazole-3,4-diamine is its specificity for BTK, ITK, and JAK3 kinases. This makes it a promising candidate for the development of targeted therapies for autoimmune disorders and cancer. However, one limitation of 5-Tert-butyl-1H-pyrazole-3,4-diamine is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-Tert-butyl-1H-pyrazole-3,4-diamine. One potential direction is the development of combination therapies that include 5-Tert-butyl-1H-pyrazole-3,4-diamine and other targeted therapies for the treatment of autoimmune disorders and cancer. Another potential direction is the development of more potent and selective inhibitors of BTK, ITK, and JAK3 kinases. Finally, the safety and efficacy of 5-Tert-butyl-1H-pyrazole-3,4-diamine in clinical trials will need to be further evaluated to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-Tert-butyl-1H-pyrazole-3,4-diamine involves several steps, including the reaction of tert-butylhydrazine with 2,3-dichloropyridine, followed by the reaction of the resulting product with 1,3-dichloro-5-methylbenzene. The final step involves the reaction of the intermediate product with sodium azide to yield 5-Tert-butyl-1H-pyrazole-3,4-diamine.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function. This makes 5-Tert-butyl-1H-pyrazole-3,4-diamine a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
In addition, 5-Tert-butyl-1H-pyrazole-3,4-diamine has also been studied for its potential use in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, making it a potential candidate for the development of cancer therapies.
Eigenschaften
CAS-Nummer |
199341-01-0 |
|---|---|
Produktname |
5-Tert-butyl-1H-pyrazole-3,4-diamine |
Molekularformel |
C7H14N4 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
5-tert-butyl-1H-pyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-7(2,3)5-4(8)6(9)11-10-5/h8H2,1-3H3,(H3,9,10,11) |
InChI-Schlüssel |
XVIGOVQRDYZXNN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=NN1)N)N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=NN1)N)N |
Synonyme |
1H-Pyrazole-3,4-diamine, 5-(1,1-dimethylethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol](/img/structure/B174994.png)
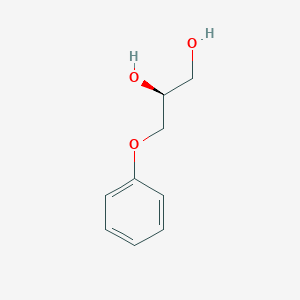


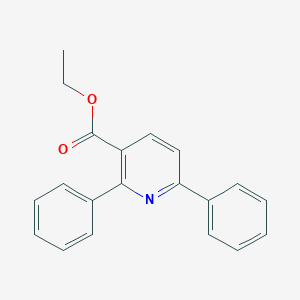
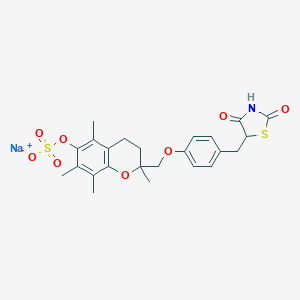


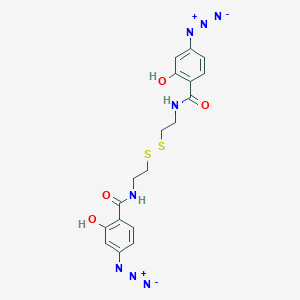
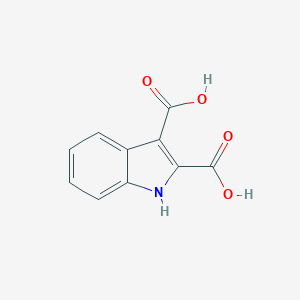
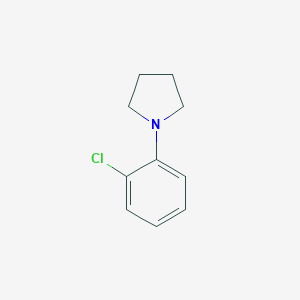
![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)
![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)
